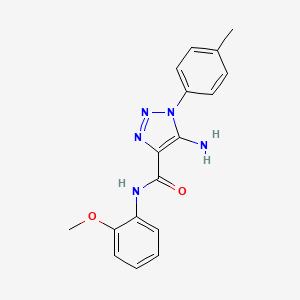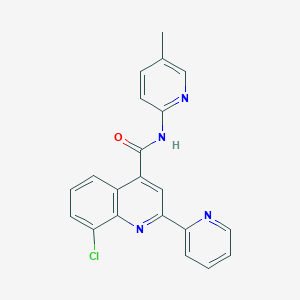![molecular formula C17H12ClN3O2S B4621323 2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)
2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
説明
Synthesis Analysis
The synthesis of compounds related to "2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one" involves multi-step chemical reactions. A study by Saeed et al. (2014) details the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines through condensation and cyclization processes, which are characterized by spectroscopic techniques and elemental analyses (Saeed et al., 2014). Another example is the work of Raval et al. (2010), who utilized microwave-assisted synthesis to create novel triazolo and thiadiazole derivatives, demonstrating an efficient method for producing these compounds (Raval et al., 2010).
Molecular Structure Analysis
Molecular structure analysis often employs spectroscopy and crystallography. Wu et al. (2022) synthesized a structurally similar compound and used X-ray crystallography alongside spectroscopy (NMR, MS, FT-IR) for structural elucidation, confirming the geometry through DFT calculations (Wu et al., 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of thiadiazoloquinazolinone derivatives have been explored in various contexts. For instance, Gakhar et al. (1982) and (1983) detailed the synthesis and characterization of thiadiazinoquinazolinones, highlighting the compounds' structural features and reactivity based on IR and PMR data (Gakhar et al., 1982); (Gakhar et al., 1983).
Physical Properties Analysis
The physical properties, including melting points, solubility, and stability, are crucial for understanding the application potential of these compounds. While the specific physical properties of "2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one" are not detailed in the searched literature, studies typically include these assessments as part of the characterization process.
Chemical Properties Analysis
The chemical properties such as reactivity with various reagents, stability under different conditions, and potential for further functionalization have been explored. Yadav et al. (2013) demonstrated a two-step synthesis involving cyclization reactions to yield quinazolinone derivatives, showcasing the chemical versatility of these compounds (Yadav et al., 2013).
科学的研究の応用
Synthesis and Biological Activity
Research has led to the synthesis of numerous derivatives related to the thiadiazoloquinazolinone family, exhibiting a range of biological activities. For instance, the synthesis and evaluation of 1,2,3-thiadiazole derivatives have shown significant antifungal and antiviral activities. These compounds demonstrated good inhibition of tobacco mosaic virus (TMV) and potential for inducing systemic acquired resistance in plants (Wang et al., 2011). Similarly, various thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones have been synthesized, characterized, and screened for their antipsychotic and anticonvulsant activities (Kaur et al., 2010).
Antimicrobial and Anti-inflammatory Properties
Several studies have focused on synthesizing quinazolinone derivatives with added thiadiazole groups to explore their antimicrobial and anti-inflammatory properties. For example, new quinazolinone derivatives have been synthesized and evaluated as diuretic agents, revealing insights into the effects of heterocyclic combinations on biological activities (Maarouf et al., 2004). Another study synthesized N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and related compounds, characterizing them through spectroscopic techniques and elemental analyses (Saeed et al., 2014).
Anticancer Activity
Research into the anticancer potential of thiadiazoloquinazolinone derivatives has also been conducted. Novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones were synthesized and shown to exhibit significant anticancer activity against HeLa cells, with further evaluations indicating their effectiveness in vivo against Ehrlich’s Ascites Carcinoma in mice, highlighting their potential as cancer therapeutics (Joseph et al., 2010).
Anticonvulsant Agents
The development of anticonvulsant agents has also been a focus, with studies exploring the synthesis of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential treatments. These efforts aim to identify novel compounds with significant anticonvulsant activity, comparing them with standard drugs to assess their efficacy and potential as therapeutic agents (Archana et al., 2002).
特性
IUPAC Name |
2-[(4-chloro-2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S/c1-10-8-11(18)6-7-14(10)23-9-15-20-21-16(22)12-4-2-3-5-13(12)19-17(21)24-15/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZBZFZZUDRQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NN3C(=O)C4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4621252.png)
![3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4621259.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)
![N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4621268.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4621270.png)
![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-9H-carbazole-3-carboxamide](/img/structure/B4621279.png)
![3-[(3-fluorobenzyl)thio]propanohydrazide](/img/structure/B4621287.png)
![4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)



![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4621349.png)